molecular formula C23H21BrN2S B11978569 N-[(2Z)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide

N-[(2Z)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide

Cat. No.: B11978569
M. Wt: 437.4 g/mol
InChI Key: YYBUCAVBEUPDQQ-UHFFFAOYSA-N
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Description

N-(4-(2,4-DIMETHYLPHENYL)-3-PH-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-DIMETHYLPHENYL)-3-PH-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with aniline derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the cyclization process. The resulting thiazole derivative is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-DIMETHYLPHENYL)-3-PH-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkylating agents, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-(2,4-DIMETHYLPHENYL)-3-PH-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N-(4-(2,4-DIMETHYLPHENYL)-3-PH-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-DIMETHYLPHENYL)-3-PH-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE
  • N-(4-(2,4-DIMETHYLPHENYL)-3-PH-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROCHLORIDE
  • N-(4-(2,4-DIMETHYLPHENYL)-3-PH-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE SULFATE

Uniqueness

N-(4-(2,4-DIMETHYLPHENYL)-3-PH-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HYDROBROMIDE is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are advantageous.

Properties

Molecular Formula

C23H21BrN2S

Molecular Weight

437.4 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-N,3-diphenyl-1,3-thiazol-2-imine;hydrobromide

InChI

InChI=1S/C23H20N2S.BrH/c1-17-13-14-21(18(2)15-17)22-16-26-23(24-19-9-5-3-6-10-19)25(22)20-11-7-4-8-12-20;/h3-16H,1-2H3;1H

InChI Key

YYBUCAVBEUPDQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C.Br

Origin of Product

United States

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